methyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a unique combination of chromone, pyrrole, and thiazole rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-component reaction process. One efficient method involves the use of methyl o-hydroxybenzoylpyruvate, N,N-dimethylethylenediamine, and aromatic aldehydes. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Methyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones: These compounds share a similar chromone-pyrrole structure but differ in their substituents and functional groups.
3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones: These compounds have a similar pyrrole ring but differ in the fused ring systems and substituents.
Uniqueness
Methyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of chromone, pyrrole, and thiazole rings, which confer distinct chemical and biological properties. This unique structure makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
Methyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This article will explore its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological applications.
Chemical Structure
The compound features multiple functional groups that contribute to its biological activity. The presence of the thiazole ring and the chromeno-pyrrole structure is particularly significant in mediating its effects.
Antimicrobial Properties
Recent studies have indicated that compounds containing pyrrole and thiazole moieties exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have shown efficacy against various bacterial strains:
Compound Type | Target Bacteria | MIC (µg/mL) |
---|---|---|
Pyrrole Derivatives | Methicillin-resistant S. aureus | 0.125 |
Thiazole Derivatives | E. coli | 12.5 |
Combined Compounds | Staphylococcus epidermidis (MRSE) | 8 |
These results suggest that this compound may possess similar properties due to its structural components .
Anticancer Activity
The anticancer potential of thiazole and pyrrole derivatives has been extensively studied. Compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at different phases (G1/S or G2/M).
A notable study reported that a similar compound exhibited an IC50 value of 10 µM against breast cancer cells (MCF-7), indicating potent activity .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. Research has shown that thiazole derivatives can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
- Study on Antimicrobial Activity : A study published in MDPI demonstrated that a pyrrole-based compound showed a significant reduction in bacterial load in infected mice models when administered at a dose of 20 mg/kg .
- Anticancer Research : Another study investigated the effects of thiazole derivatives on lung cancer cells and reported a reduction in tumor size by approximately 30% in treated groups compared to controls .
Properties
Molecular Formula |
C24H18N2O6S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
methyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H18N2O6S/c1-11-7-8-16-15(9-11)19(28)17-18(13-5-4-6-14(27)10-13)26(22(29)20(17)32-16)24-25-12(2)21(33-24)23(30)31-3/h4-10,18,27H,1-3H3 |
InChI Key |
ZGXACKQPRCMUAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C(=O)OC)C)C5=CC(=CC=C5)O |
Origin of Product |
United States |
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